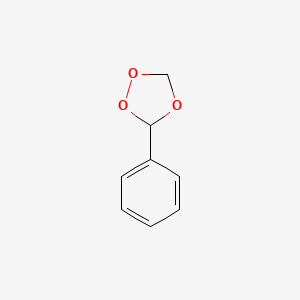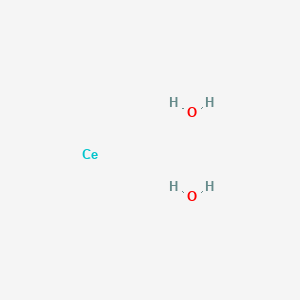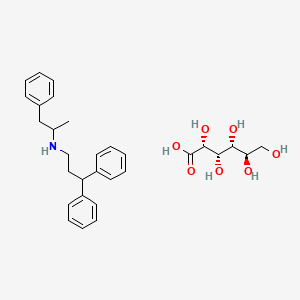
Aziridinone, 1,3-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridinone, 1,3-bis(1,1-dimethylethyl)-, also known as 1,3-di-tert-butylaziridinone, is an organic compound with the molecular formula C₁₀H₁₉NO and a molecular weight of 169.2640 g/mol . This compound is characterized by the presence of an aziridinone ring, which is a three-membered ring containing nitrogen and oxygen atoms. The tert-butyl groups attached to the aziridinone ring provide steric hindrance, making the compound relatively stable.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can be synthesized through the reaction of N-(tert-butyl)-2-bromo-3,3-dimethylbutanamide with a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction proceeds via intramolecular cyclization to form the aziridinone ring .
Industrial Production Methods: Industrial production of aziridinone, 1,3-bis(1,1-dimethylethyl)- typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Aziridinone, 1,3-bis(1,1-dimethylethyl)- can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridinone ring opens up to form new products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Products include aziridine N-oxides.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used, but generally include substituted aziridines.
Applications De Recherche Scientifique
Aziridinone, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of aziridinone, 1,3-bis(1,1-dimethylethyl)- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects. The molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interact with nucleophilic sites in proteins and DNA .
Comparaison Avec Des Composés Similaires
Aziridine: A simpler analog with a three-membered ring containing nitrogen.
Aziridinone: The parent compound without the tert-butyl groups.
1,3-Di-tert-butylaziridine-2-one: A closely related compound with similar steric hindrance.
Uniqueness: Aziridinone, 1,3-bis(1,1-dimethylethyl)- is unique due to the presence of two tert-butyl groups, which provide significant steric hindrance and stability. This makes it more resistant to certain reactions compared to its simpler analogs, allowing for selective reactivity in synthetic applications .
Propriétés
Numéro CAS |
14387-89-4 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1,3-ditert-butylaziridin-2-one |
InChI |
InChI=1S/C10H19NO/c1-9(2,3)7-8(12)11(7)10(4,5)6/h7H,1-6H3 |
Clé InChI |
CEPIDWHUQBLHJH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1C(=O)N1C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)









![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
